molecular formula C14H12FNO4S B12107665 5-(Benzylsulfamoyl)-2-fluorobenzoic acid

5-(Benzylsulfamoyl)-2-fluorobenzoic acid

Cat. No.: B12107665
M. Wt: 309.31 g/mol
InChI Key: DUVLOGAVNGLPSM-UHFFFAOYSA-N
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Description

5-(Benzylsulfamoyl)-2-fluorobenzoic acid is an organic compound that features a benzylsulfamoyl group attached to a fluorinated benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylsulfamoyl)-2-fluorobenzoic acid typically involves the following steps:

    Nitration: The starting material, 2-fluorobenzoic acid, is nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Sulfonation: The amine group is reacted with benzylsulfonyl chloride to form the benzylsulfamoyl group.

    Hydrolysis: The final step involves hydrolysis to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylsulfamoyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzylsulfamoyl-2-fluorobenzoic acid.

    Reduction: Benzylsulfamoyl-2-fluorobenzene.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

5-(Benzylsulfamoyl)-2-fluorobenzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals.

    Materials Science: It can be incorporated into polymers to modify their properties.

    Biological Studies: It can be used to study enzyme interactions and inhibition.

Mechanism of Action

The mechanism of action of 5-(Benzylsulfamoyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The benzylsulfamoyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to its target by increasing its lipophilicity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylsulfamoyl)-2-fluorobenzoic acid
  • 5-(Ethylsulfamoyl)-2-fluorobenzoic acid
  • 5-(Phenylsulfamoyl)-2-fluorobenzoic acid

Uniqueness

5-(Benzylsulfamoyl)-2-fluorobenzoic acid is unique due to the presence of the benzyl group, which can enhance its interactions with biological targets compared to smaller alkyl groups. The fluorine atom also contributes to its distinct chemical properties, such as increased stability and lipophilicity.

Properties

Molecular Formula

C14H12FNO4S

Molecular Weight

309.31 g/mol

IUPAC Name

5-(benzylsulfamoyl)-2-fluorobenzoic acid

InChI

InChI=1S/C14H12FNO4S/c15-13-7-6-11(8-12(13)14(17)18)21(19,20)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18)

InChI Key

DUVLOGAVNGLPSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O

Origin of Product

United States

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